3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide is an organic compound that features both benzenesulfonyl and naphthalene moieties
Preparation Methods
The synthesis of 3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide typically involves the reaction of benzenesulfonyl chloride with N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The naphthalene moiety can also interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound.
Comparison with Similar Compounds
Similar compounds to 3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide include:
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound also features a naphthalene moiety and is used in similar applications.
2-(2-hydroxyphenyl)-2H-benzotriazoles: These compounds are used as UV absorbers and share structural similarities with the benzenesulfonyl group.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c23-20(19-12-6-8-16-7-4-5-11-18(16)19)15-22-21(24)13-14-27(25,26)17-9-2-1-3-10-17/h1-12,20,23H,13-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKYULAUFXGUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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